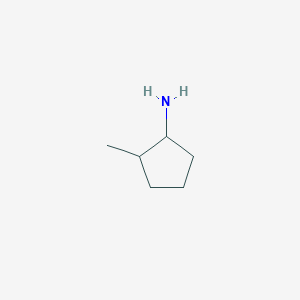

2-Methylcyclopentan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-3-2-4-6(5)7/h5-6H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDMZADCGUWTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328377 | |

| Record name | 2-Methylcyclopentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41223-14-7 | |

| Record name | 2-Methylcyclopentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Spectroscopic Guide to 2-Methylcyclopentan-1-amine

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for 2-methylcyclopentan-1-amine (C₆H₁₃N), a substituted cyclic amine. Aimed at researchers and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. We will explore how each analytical technique provides a unique piece of the structural puzzle, from functional group identification and stereochemical relationships to fragmentation patterns, collectively enabling unambiguous characterization. All discussions are grounded in authoritative spectroscopic principles and methodologies.

Molecular Structure and Stereoisomerism

Before delving into the spectroscopic data, it is crucial to understand the structural nuances of this compound. The molecule contains two stereocenters (at C1 and C2), which gives rise to stereoisomerism. Specifically, it can exist as two pairs of enantiomers, commonly referred to as the cis and trans diastereomers.

-

cis-isomer: The methyl (-CH₃) and amine (-NH₂) groups are on the same face of the cyclopentane ring.

-

trans-isomer: The methyl and amine groups are on opposite faces of the ring.

The spatial relationship between these substituents directly influences the chemical environment of each atom, leading to distinct and predictable differences in their respective spectra, particularly in NMR.

Figure 1: Cis and Trans stereoisomers of this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a powerful first-pass technique for identifying the functional groups present in a molecule. For this compound, the primary amine (-NH₂) and the saturated alkyl structure are the most prominent features.

Interpretation of Key IR Absorptions

As a primary amine, the molecule is expected to show a characteristic pair of bands for the N-H stretch, which are typically sharper and less intense than the O-H bands of alcohols found in a similar region.[1][2]

-

N-H Stretching: Primary amines (R-NH₂) exhibit two bands resulting from symmetric and asymmetric stretching modes, typically in the 3500-3300 cm⁻¹ range.[1][3][4]

-

N-H Bending (Scissoring): A moderate to strong absorption is expected between 1650-1580 cm⁻¹ due to the scissoring vibration of the -NH₂ group.[5][6]

-

C-H Stretching: The presence of the cyclopentane ring and methyl group will result in strong, sharp absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), characteristic of sp³-hybridized C-H bonds.[6]

-

C-N Stretching: The aliphatic C-N stretching vibration gives rise to a medium or weak band in the 1250-1020 cm⁻¹ region.[4][5]

| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric Stretch | Primary Amine (N-H) | 3500 - 3300 (two bands) | Medium, Sharp |

| Bending (Scissoring) | Primary Amine (N-H) | 1650 - 1580 | Medium - Strong |

| Stretch | Alkyl (C-H) | 2960 - 2850 | Strong |

| Stretch | Aliphatic (C-N) | 1250 - 1020 | Weak - Medium |

| A vapor-phase IR spectrum for this compound is available for reference in the SpectraBase database.[7][8][9] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-dampened (e.g., isopropanol) lint-free cloth.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

-

Sample Application: Place a single drop of neat liquid this compound directly onto the center of the ATR crystal.

-

Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the sample scan (typically 16-32 scans are co-added for a good signal-to-noise ratio).

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Connectivity

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of stereoisomers, the NMR spectra can be complex, but also highly informative for determining the relative configuration (cis or trans).

Figure 2: Numbering scheme for this compound.

¹³C NMR Spectroscopy

In ¹³C NMR, each unique carbon atom gives a distinct signal. For this compound, all six carbons are chemically non-equivalent and should produce six separate signals. The electron-withdrawing effect of the nitrogen atom deshields the adjacent carbon (C1), causing it to appear further downfield.[1]

| Carbon Atom | Hybridization | Approximate Chemical Shift (δ, ppm) | Rationale |

| C1 | sp³ | 55 - 65 | Attached to the electron-withdrawing -NH₂ group, causing significant downfield shift. |

| C2 | sp³ | 35 - 45 | Substituted with a methyl group and adjacent to the amine-bearing carbon. |

| C6 (CH₃) | sp³ | 15 - 25 | Typical range for a methyl group on a cycloalkane. |

| C3, C4, C5 | sp³ | 20 - 40 | Aliphatic carbons in a five-membered ring. Their exact shifts depend on stereochemistry.[10] |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the electronic environment and neighboring protons for each hydrogen. Hydrogens on the carbon adjacent to the amine nitrogen (C1) are deshielded and appear downfield.[1][2] The NH₂ protons often appear as a broad singlet and can be identified by their disappearance upon adding D₂O to the sample.[1]

| Proton(s) | Approximate Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| -NH₂ | 1.0 - 3.0 | Broad Singlet (s) | Signal disappears on D₂O exchange. Position is concentration and solvent dependent. |

| H on C1 | 2.5 - 3.5 | Multiplet (m) | Deshielded by the adjacent nitrogen atom. |

| H on C2 | 1.5 - 2.5 | Multiplet (m) | Complex splitting due to multiple neighbors. |

| -CH₃ | 0.8 - 1.2 | Doublet (d) | Coupled to the single proton on C2. |

| Ring CH₂ | 1.2 - 2.0 | Multiplets (m) | Overlapping signals from the C3, C4, and C5 protons. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Standard Addition: Add a small drop of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.

-

Instrumentation: Place the NMR tube in the spectrometer's magnet.

-

Tuning and Shimming: The instrument is tuned to the appropriate frequency (¹H or ¹³C), and the magnetic field is shimmed to achieve maximum homogeneity.

-

Acquisition: Acquire the Free Induction Decay (FID) using a standard pulse sequence. For ¹³C, proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

-

Processing: A Fourier transform is applied to the FID to generate the frequency-domain NMR spectrum.

Mass Spectrometry: Deciphering the Molecular Blueprint

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization.

Molecular Ion and the Nitrogen Rule

The molecular formula for this compound is C₆H₁₃N. The molecular weight is 99.18 g/mol .[7] According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[11][12] Therefore, the molecular ion peak (M⁺) is expected at an m/z (mass-to-charge ratio) of 99. This is a key indicator for the presence of nitrogen in an unknown sample.

Fragmentation Pathways: The Dominance of α-Cleavage

For aliphatic amines, the most characteristic fragmentation pathway is α-cleavage , the breaking of a C-C bond adjacent to the nitrogen atom.[12][13] This cleavage results in the formation of a stable, resonance-stabilized iminium cation. In cyclic amines, this involves ring-opening.[11] The loss of the largest alkyl radical is generally preferred.[11]

Figure 3: Dominant α-cleavage fragmentation pathway for this compound.

-

α-Cleavage at C1-C5 bond: This is one possible ring-opening cleavage.

-

α-Cleavage at C1-C2 bond: This cleavage leads to the loss of a C₄H₇• radical from the ring, forming a prominent iminium cation fragment, [CH(CH₃)NH₂]⁺ , at m/z = 58 .

-

Loss of Methyl Group: Cleavage of the C2-CH₃ bond would result in a fragment at M-15 (m/z = 84).

-

Loss of Hydrogen: A peak at M-1 (m/z = 98) corresponding to the loss of a hydrogen atom from the α-carbon is also common for amines.[11][13]

| m/z Value | Identity | Fragmentation Pathway |

| 99 | [M]⁺˙ | Molecular Ion |

| 98 | [M-H]⁺ | Loss of H• from C1 |

| 84 | [M-CH₃]⁺ | Loss of methyl radical (•CH₃) |

| 58 | [C₃H₈N]⁺ | α-Cleavage (ring opening) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and separated based on its boiling point and interactions with the GC column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, typically an Electron Ionization (EI) source, where it is bombarded with high-energy electrons (70 eV).

-

Mass Analysis: The resulting molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the resulting signal is plotted as a function of m/z to generate the mass spectrum.

Integrated Spectroscopic Analysis

In a real-world scenario, such as identifying an unknown sample or confirming the structure of a newly synthesized batch, no single technique is used in isolation. The analytical workflow is a synergistic process:

-

IR confirms the presence of a primary amine and an aliphatic framework.

-

MS establishes the molecular weight (99 amu) and, via the Nitrogen Rule, confirms the presence of one nitrogen atom. Its fragmentation pattern strongly suggests a cyclic amine structure.

-

NMR provides the final, unambiguous proof. ¹³C NMR shows six distinct carbon environments, and ¹H NMR reveals the connectivity and spatial relationships of the protons, allowing for the definitive assignment of the this compound structure and potentially its stereochemistry.

By combining these powerful spectroscopic tools, researchers and drug development professionals can achieve a high-confidence structural elucidation of this compound, ensuring the identity, purity, and quality of the material.

References

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link][1]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link][5]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link][6]

-

Schneider, H.-J., Nguyen-Ba, N., & Thomas, F. (1982). Force field and 13C-NMR investigations of substituted cyclopentanes. A concept for the adaption of 13C NMR shifts to varying torsional arrangements in flexible conformers. Tetrahedron. Retrieved from [Link][10]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][3]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. Retrieved from [Link][4]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link][11]

-

University of Massachusetts Lowell. Mass Spectrometry: Fragmentation. Retrieved from [https://www.uml.edu/docs/Mass_Spec_Fragmentation_tcm18-193433.pdf]([Link]_ Fragmentation_tcm18-193433.pdf)[13]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link][12]

-

Duffield, A. M., Budzikiewicz, H., Williams, D. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 810–816. Retrieved from [Link]

-

SpectraBase. This compound [Vapor Phase IR] - Spectrum. Retrieved from [Link][8]

-

PubChem. 2-Methylcyclopentylamine. National Center for Biotechnology Information. Retrieved from [Link][9]

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link][2]

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. wikieducator.org [wikieducator.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Methylcyclopentylamine | C6H13N | CID 409747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sci-hub.ru [sci-hub.ru]

- 11. GCMS Section 6.15 [people.whitman.edu]

- 12. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to 2-Methylcyclopentan-1-amine

This guide provides a comprehensive technical overview of 2-Methylcyclopentan-1-amine, a cyclic amine of significant interest in synthetic chemistry and drug discovery. We will delve into its chemical identity, stereochemical complexity, synthesis, and handling, providing the foundational knowledge required for its effective application in a research and development setting.

Chemical Identity and Nomenclature

This compound is an organic compound featuring a five-membered cyclopentane ring substituted with a methyl group and an amine group on adjacent carbons. Its chemical formula is C₆H₁₃N.[1][2] The general Chemical Abstracts Service (CAS) number for the mixture of its isomers is 41223-14-7 .[1][2]

IUPAC Nomenclature and Stereoisomerism

The systematic IUPAC name for this compound is This compound .[2] The numbering of the cyclopentane ring begins at the carbon atom bonded to the primary functional group, the amine (-NH₂), and proceeds in the direction that assigns the lowest possible number to the next substituent, the methyl group (-CH₃).[3][4]

The molecule possesses two chiral centers at positions C1 (bearing the amine group) and C2 (bearing the methyl group). This gives rise to four distinct stereoisomers, which can be grouped into two pairs of enantiomers. These pairs are diastereomers of each other.

-

cis isomers: The amine and methyl groups are on the same face of the ring. This pair consists of the (1R, 2S) and (1S, 2R) enantiomers.

-

trans isomers: The amine and methyl groups are on opposite faces of the ring. This pair consists of the (1R, 2R) and (1S, 2S) enantiomers.[2][5]

Due to this stereochemical diversity, it is critical for researchers to specify the exact isomer being used, as biological activity and chemical reactivity can vary significantly between them. Specific stereoisomers have their own unique CAS numbers, such as 767246-89-9 for (1S,2S)-2-Methylcyclopentan-1-amine.[6][7]

Caption: Stereochemical relationships of this compound isomers.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in experimental design, from solvent selection to purification and formulation.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N | [1][2] |

| Molecular Weight | 99.17 g/mol | [2][8] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Boiling Point | 121.7 ± 8.0 °C at 760 mmHg | [1] |

| Flash Point | 9.9 ± 9.7 °C | [1] |

| Topological Polar Surface Area | 26 Ų | [2] |

| LogP | 1.32 | [1] |

Synthesis and Reactivity

The most direct and common synthetic route to this compound is the reductive amination of 2-methylcyclopentanone. This method is favored due to the commercial availability of the ketone precursor and the high efficiency of the transformation.

General Reaction Scheme: Reductive Amination

The process involves two key steps:

-

Imine Formation: 2-Methylcyclopentanone reacts with an amine source, typically ammonia or an ammonium salt like ammonium acetate, under conditions that facilitate the removal of water. This forms a transient imine or enamine intermediate.

-

Reduction: The intermediate is then reduced in situ to the desired primary amine. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂/Pd, Pt, or Ni).

The choice of reducing agent is critical. Sodium cyanoborohydride is particularly effective because it is mild enough to not reduce the starting ketone but is reactive enough to reduce the protonated imine intermediate, allowing the reaction to be performed in a single pot.

Caption: Workflow for the synthesis via reductive amination.

Exemplary Laboratory Protocol

This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety protocols.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-methylcyclopentanone (1.0 eq) and methanol as the solvent.

-

Imine Formation: Add ammonium acetate (7-10 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 20°C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC).

-

Workup: Quench the reaction by slowly adding dilute hydrochloric acid until the solution is acidic (pH ~2) to decompose any remaining reducing agent. Stir for 1 hour.

-

Purification: Basify the solution with aqueous NaOH (e.g., 6M) to a pH >12. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography.

Applications in Research and Drug Development

Cyclic amines are privileged scaffolds in medicinal chemistry. Their rigid structures help to pre-organize substituents in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets. While specific, high-profile drug applications for this compound itself are not broadly documented in publicly available literature, it serves as a valuable building block for more complex molecules.[9]

Its utility lies in its function as an intermediate for:

-

Scaffold Elaboration: The primary amine group is a versatile functional handle for a wide range of chemical transformations, including amide bond formation, reductive amination with other carbonyls, and N-alkylation.[9]

-

Fragment-Based Drug Discovery (FBDD): As a small, structurally defined molecule, it can be used as a fragment to screen against protein targets. Hits can then be elaborated into more potent lead compounds.

-

Agrochemicals and Materials Science: Similar small amines are used in the synthesis of pesticides and as building blocks for polymers and other advanced materials.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. Based on structurally similar cyclic amines and flammable organic compounds, the following precautions are recommended.[10][11] A specific Safety Data Sheet (SDS) for the exact product in use must always be consulted.

| Hazard Category | Precautionary Measures and Recommendations |

| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[11] |

| Inhalation | May cause respiratory tract irritation. Vapors may cause drowsiness and dizziness.[12] Handle in a well-ventilated area or a chemical fume hood. |

| Skin/Eye Contact | Can cause skin and eye irritation. Avoid contact.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. |

| Ingestion | Harmful if swallowed.[11] Do not ingest. In case of accidental ingestion, seek immediate medical attention. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[12] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. |

Conclusion

This compound is a foundational chemical building block whose utility is amplified by its stereochemical complexity. A thorough understanding of its nomenclature, properties, synthesis, and safe handling procedures is paramount for its successful application. For researchers in drug development and synthetic chemistry, this compound offers a versatile scaffold for the creation of novel and complex molecular architectures. As with any chemical reagent, adherence to rigorous scientific principles and safety protocols will ensure both reliable experimental outcomes and a secure research environment.

References

-

2-Methylcyclopentanamine | CAS#:41223-14-7 | Chemsrc. (n.d.). Retrieved January 14, 2026, from [Link]

-

2-Methylcyclopentylamine | C6H13N | CID 409747. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

This compound hydrochloride | 5454-76-2. (n.d.). MOLBASE. Retrieved January 14, 2026, from [Link]

-

(1S,2R)-2-Methylcyclopentan-1-amine | C6H13N | CID 13184367. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

2-Amino-1-methylcyclopentan-1-ol | C6H13NO | CID 12418453. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

(1R,2S)-2-ethyl-1-methylcyclopentan-1-amine | C8H17N | CID 124560246. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

trans-2-Methyl-cyclopentylamine | C6H13N | CID 11815294. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Nomenclature of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

IUPAC Nomenclature of amines. (2023, December 30). YouTube. Retrieved January 14, 2026, from [Link]

Sources

- 1. 2-Methylcyclopentanamine | CAS#:41223-14-7 | Chemsrc [chemsrc.com]

- 2. 2-Methylcyclopentylamine | C6H13N | CID 409747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. rac-(1R,2R)-2-methylcyclopentan-1-amine | C6H13N | CID 11815294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chiralen.com [chiralen.com]

- 7. (1S,2S)-2-methylcyclopentan-1-amine 97% | CAS: 767246-89-9 | AChemBlock [achemblock.com]

- 8. (1S,2R)-2-Methyl-cyclopentylamine | C6H13N | CID 13184367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy 2-Ethyl-1-methylcyclopentan-1-amine [smolecule.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Commercial Sourcing and Evaluation of 2-Methylcyclopentan-1-amine for Pharmaceutical R&D

Executive Summary

2-Methylcyclopentan-1-amine is a valuable chiral building block in medicinal chemistry, serving as a key structural motif in the synthesis of complex molecular targets. Its commercial availability, however, is nuanced, primarily due to the existence of multiple stereoisomers, each with distinct properties and synthetic access routes. This guide provides researchers, scientists, and drug development professionals with an in-depth framework for navigating the procurement and quality assessment of this critical intermediate. We will explore the landscape of commercial suppliers, delve into the essential analytical methods for purity and stereoisomeric integrity validation, and provide context on the manufacturing routes that influence availability and quality.

The Molecular Profile of this compound

Core Structure and Physicochemical Properties

This compound is a cyclic amine with the molecular formula C6H13N.[1] Its structure consists of a five-membered cyclopentane ring substituted with a methyl group and an amine group. The seemingly simple structure belies a significant molecular complexity that is paramount for its application in stereoselective synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H13N | [1][2][3][4] |

| Molecular Weight | ~99.17 g/mol | [1][3][4] |

| Boiling Point | ~121.7 °C at 760 mmHg | [2] |

| Density | ~0.9 g/cm³ | [2] |

| LogP | ~1.32 | [2] |

| CAS Number (unspecified isomers) | 41223-14-7 |[2][5] |

The Criticality of Stereoisomerism

The molecule has two chiral centers at the C1 (amine) and C2 (methyl) positions. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers. The relative orientation of the amine and methyl groups determines whether the diastereomer is cis or trans.

-

trans isomers: (1R,2R) and (1S,2S)

-

cis isomers: (1R,2S) and (1S,2R)

In drug development, a single stereoisomer is often responsible for the desired pharmacological activity, while others may be inactive or even contribute to off-target toxicity. Therefore, securing the correct, stereochemically pure isomer is non-negotiable.

Caption: Stereoisomers of this compound.

Table 2: Common Stereoisomers and Their CAS Numbers

| Isomer | Configuration | CAS Number | Representative Source |

|---|---|---|---|

| (1S,2S) | trans | 767246-89-9 | Advanced ChemBlocks[1] |

| (1R,2R) | trans | 785765-54-0 | PubChem[4] |

| (1S,2R) | cis | 756435-85-5 | PubChem[3] |

| Racemic trans | Mixture | 6604-07-5 | PubChem[4] |

Commercial Sourcing and Procurement

Procuring this compound requires careful attention to supplier specialization and product specification. It is typically sold as a research chemical or building block, not a bulk commodity.

Identifying Key Suppliers

The market for this amine is populated by specialty chemical suppliers who often focus on chiral molecules and building blocks for pharmaceutical R&D. Availability is frequently on a "per-request" or "make-to-order" basis, with lead times of several weeks.[6]

Table 3: Representative Commercial Suppliers of this compound and its Isomers

| Supplier | Specialization | Notes |

|---|---|---|

| Advanced ChemBlocks | Novel Building Blocks | Offers specific stereoisomers like (1S,2S) with defined purity (e.g., 97%).[1] |

| AKSci | Research Chemicals | Provides the amine with 95% minimum purity, though isomer may be unspecified.[6] |

| Chiralen | Chiral Chemicals | Lists specific isomers, indicating a focus on stereochemically pure compounds.[7] |

| Fluorochem | Fine Chemicals | Supplies the hydrochloride salt of specific isomers, which can offer better stability.[8] |

Procurement Workflow for Research and Development

The process of acquiring a specialty chiral amine like this compound for R&D involves more than a simple purchase order. A rigorous validation and selection process is essential to prevent costly delays in research programs.

Caption: Workflow for sourcing and qualifying specialty amines.

Quality Control and Analytical Validation

Given the importance of isomeric purity, a multi-faceted, or orthogonal, approach to analytical validation is crucial. Relying solely on a supplier's Certificate of Analysis is insufficient for critical drug development applications. A combination of techniques is recommended for comprehensive purity assessment.[9]

Protocol: Overall Purity Determination by Gas Chromatography (GC-FID)

-

Principle: This method separates volatile compounds based on their boiling points and interaction with a stationary phase. The Flame Ionization Detector (FID) provides a quantitative measure of organic analytes. It is an excellent tool for assessing overall purity and detecting volatile, achiral impurities.[9]

-

Methodology:

-

Sample Preparation: Prepare a ~1 mg/mL solution of the amine in a suitable solvent (e.g., Methanol or Isopropanol).

-

Instrument: Agilent 8890 GC with FID (or equivalent).

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

-

Inlet: Split mode (e.g., 50:1), 250°C.

-

Carrier Gas: Helium, constant flow (~1 mL/min).

-

Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.

-

Detector: FID at 280°C.

-

Analysis: Purity is calculated based on the area percent of the main peak relative to all integrated peaks.

-

Protocol: Stereoisomeric Purity Assessment by Chiral HPLC

-

Principle: This is the most critical test for this compound. Chiral High-Performance Liquid Chromatography (HPLC) uses a stationary phase containing a chiral selector to separate enantiomers and diastereomers.

-

Causality: Standard GC or HPLC cannot distinguish between enantiomers. A chiral column is essential to confirm the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.), which are critical quality attributes for a chiral building block.[9]

-

Methodology:

-

Sample Preparation: Prepare a ~0.5 mg/mL solution in the mobile phase. Note: The amine may require derivatization (e.g., with a benzoyl group) to improve chromophoric detection and chiral separation.

-

Instrument: Waters ACQUITY UPLC H-Class with PDA detector (or equivalent).

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral column.

-

Mobile Phase: Isocratic mixture of Hexane and Isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio must be optimized (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Analysis: Calculate enantiomeric excess and diastereomeric ratio from the peak areas of the separated isomers.

-

Table 4: Comparison of Key Analytical Techniques

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| GC-FID | Overall purity, volatile impurities | Robust, reproducible, high sensitivity.[9] | Co-elution of isomers is likely, not suitable for non-volatile impurities.[9] |

| GC-MS | Impurity identification | High specificity, definitive structural information on volatile impurities.[9] | Can be complex to quantify, potential for thermal degradation.[9] |

| Chiral HPLC | Enantiomeric & diastereomeric purity | Indispensable for stereoisomer separation and quantification.[9] | Requires method development, may require derivatization. |

| qNMR | Absolute purity, structural confirmation | Highly accurate for quantification without a reference standard, provides structural data. | Lower sensitivity than GC/HPLC, requires expertise in data analysis. |

Manufacturing Context: A Brief on Synthesis Routes

Understanding the likely synthesis route provides insight into potential impurities and commercial scalability.

-

Classical Approach: Reductive Amination: The most common laboratory and industrial synthesis of such amines involves the reductive amination of the corresponding ketone.[10] In this case, 2-methylcyclopentanone would be reacted with an amine source (like ammonia or hydroxylamine followed by reduction) in the presence of a reducing agent (e.g., H₂/Pd, NaBH₃CN). This route typically produces a mixture of cis and trans diastereomers that require subsequent separation.

-

Modern Biocatalytic Routes: For producing single, enantiopure amines, biocatalysis is emerging as a powerful, green alternative.[11] Enzymes such as Imine Reductases (IREDs) or Transaminases (ATAs) can convert a prochiral ketone directly to a specific stereoisomer of the amine with very high selectivity.[11][12][13] The high price and specific stereoisomers offered by suppliers suggest that such advanced, selective methods are likely employed for their production.[1]

Handling, Storage, and Safety

-

Handling: this compound, like other aliphatic amines, should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1][14] It is expected to be corrosive and may cause skin and eye irritation.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[14] Some suppliers recommend refrigerated storage (2-8°C) for long-term stability.[7]

-

Safety Data Sheet (SDS): Always consult the supplier-specific SDS before handling the material. The SDS provides comprehensive information on hazards, first-aid measures, and emergency procedures.[14]

Conclusion

The commercial availability of this compound is characterized by a specialized market focused on providing specific, high-purity stereoisomers for research and development. For scientists and drug developers, successful procurement hinges on precise specification of the desired isomer, careful selection of a reputable supplier, and, most importantly, rigorous in-house analytical validation to confirm both chemical and stereochemical purity. A thorough understanding of the analytical techniques, particularly chiral HPLC, is indispensable for ensuring the quality of this critical building block and maintaining the integrity of the synthetic route towards the final pharmaceutical target.

References

- (1S,2S)-2-methylcyclopentan-1-amine - Advanced ChemBlocks. (Source URL not available)

- 2-Methylcyclopentanamine | CAS#:41223-14-7 | Chemsrc. (Source URL not available)

- A Comparative Guide to the Purity Assessment of 2-methyl-N-pentylcyclohexan-1-amine - Benchchem. (Source URL not available)

-

(1S,2R)-2-Methylcyclopentan-1-amine - PubChem. [Link]

-

trans-2-Methyl-cyclopentylamine | C6H13N | CID 11815294 - PubChem. [Link]

- This compound AKSci HTS037283. (Source URL not available)

- (1S,2R)-2-Methylcyclopentan-1-amine hydrochloride - CymitQuimica. (Source URL not available)

- Buy 2-Ethyl-1-methylcyclopentan-1-amine - Smolecule. (Source URL not available)

- (1S,2S)-2-Methylcyclopentan-1-amine - chiralen. (Source URL not available)

-

2-Methylcyclopentylamine | C6H13N | CID 409747 - PubChem. [Link]

- SAFETY DATA SHEET - Fisher Scientific. (Source URL not available)

- 8 - SAFETY D

- 2-METHYLCYCLOPENTAN-1-ONE | CAS 1120-72-5 - Matrix Fine Chemicals. (Source URL not available)

- SAFETY DATA SHEET - Sigma-Aldrich. (Source URL not available)

-

2-Amino-1-methylcyclopentan-1-ol | C6H13NO | CID 12418453 - PubChem. [Link]

-

Various synthetic routes for the synthesis of amine 1 Comparison of the... - ResearchGate. [Link]

-

2-Methoxycyclopentan-1-amine | C6H13NO | CID 16795922 - PubChem. [Link]

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. [Link]

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed. [Link]

-

Different routes of chiral amine synthesis. | Download Scientific Diagram - ResearchGate. [Link]

- "comparative analysis of synthesis routes for 1-cyclopentyl-N-methyl-methanamine" - Benchchem. (Source URL not available)

-

N-methylcyclopent-2-en-1-amine | C6H11N | CID 13474789 - PubChem. [Link]

-

Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications - MDPI. [Link]

Sources

- 1. (1S,2S)-2-methylcyclopentan-1-amine 97% | CAS: 767246-89-9 | AChemBlock [achemblock.com]

- 2. 2-Methylcyclopentanamine | CAS#:41223-14-7 | Chemsrc [chemsrc.com]

- 3. (1S,2R)-2-Methyl-cyclopentylamine | C6H13N | CID 13184367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rac-(1R,2R)-2-methylcyclopentan-1-amine | C6H13N | CID 11815294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methylcyclopentylamine | C6H13N | CID 409747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound AKSci HTS037283 [aksci.com]

- 7. chiralen.com [chiralen.com]

- 8. (1S,2R)-2-Methylcyclopentan-1-amine hydrochloride [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buy 2-Ethyl-1-methylcyclopentan-1-amine [smolecule.com]

- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

Unlocking the Therapeutic Potential of 2-Methylcyclopentan-1-amine: A Technical Guide for Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The cyclopentylamine scaffold is an emerging pharmacophore in modern medicinal chemistry, demonstrating a diverse range of biological activities. While the specific biological profile of 2-Methylcyclopentan-1-amine remains largely unexplored, its structural characteristics suggest significant potential for therapeutic applications, particularly in the realms of central nervous system (CNS) disorders and oncology. This technical guide provides a comprehensive framework for investigating the biological activity of this compound. By examining the established activities of structurally related analogs, we propose tangible hypotheses for its mechanism of action and outline detailed, field-proven experimental protocols for their validation. This document is intended to serve as a practical roadmap for researchers seeking to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Cyclopentylamine Scaffold as a Privileged Structure

In the landscape of drug discovery, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple, distinct biological targets – is a key strategy for the development of novel therapeutics. The cyclopentane ring, a five-membered carbocycle, has increasingly been recognized for its utility as a versatile scaffold. Its conformational flexibility allows for precise spatial orientation of appended functional groups, enabling tailored interactions with the active sites of enzymes and receptors.

Derivatives of cyclopentylamine, in particular, have demonstrated significant therapeutic potential. Notably, cyclopentylamine-based compounds have been identified as potent dual antagonists of the neurokinin-1 (NK-1) receptor and inhibitors of the serotonin reuptake transporter (SERT).[1] This dual activity is of considerable interest for the treatment of depression and other mood disorders.[1] Furthermore, the cyclopentane moiety is a core component of various enzyme inhibitors and anticancer agents, highlighting its broad applicability in medicinal chemistry.

This guide focuses on this compound, a simple yet promising derivative. Its structural features—a primary amine for potential salt formation and hydrogen bonding, a methyl group for influencing steric interactions and lipophilicity, and the cyclopentane core for conformational positioning—make it an attractive starting point for a drug discovery campaign.

Hypothesized Biological Activities of this compound

Based on the established pharmacology of structurally similar compounds, we can formulate several key hypotheses regarding the potential biological activities of this compound.

Central Nervous System Activity: A Dual-Action Antidepressant Candidate?

The most compelling hypothesis for the biological activity of this compound lies in its potential to modulate CNS targets. The discovery of a cyclopentylamine derivative as a potent dual NK-1 receptor antagonist and serotonin reuptake transporter (SERT) inhibitor provides a strong rationale for investigating this possibility.[1]

-

Neurokinin-1 (NK-1) Receptor Antagonism: The NK-1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in pain, inflammation, and mood regulation. Antagonism of this receptor is a validated therapeutic strategy. The cyclopentyl core of this compound could serve as a scaffold to position the amine and methyl groups in a manner that allows for interaction with the NK-1 receptor binding pocket.

-

Serotonin Reuptake Inhibition: Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of antidepressant therapy.[2] They function by blocking the serotonin transporter (SERT), thereby increasing the synaptic concentration of serotonin.[2][3] The amine group of this compound is a key functional group that could interact with the substrate binding site of SERT.

A compound possessing both NK-1 antagonism and SERT inhibition could offer a synergistic antidepressant effect with a potentially improved side-effect profile compared to existing treatments.

Anticancer Potential: A Novel Cytotoxic Agent?

Derivatives of cyclopentanone have demonstrated significant potential as anticancer agents by inducing apoptosis and cell cycle arrest in various cancer cell lines. While this compound is not a cyclopentenone, the underlying cyclopentane scaffold is a common feature. It is plausible that with appropriate derivatization, this molecule could be developed into a cytotoxic agent. The primary amine offers a convenient handle for the attachment of various pharmacophoric groups known to interact with cancer-related targets.

Experimental Workflows for Target Validation

To systematically investigate the hypothesized biological activities of this compound, a tiered approach of in vitro and in vivo assays is recommended.

Initial In Vitro Screening

The initial phase of investigation should focus on high-throughput in vitro assays to rapidly assess the affinity of this compound for its primary hypothesized targets.

-

NK-1 Receptor Binding Assay: This assay determines the ability of this compound to displace a radiolabeled ligand from the NK-1 receptor.

-

Serotonin Transporter (SERT) Uptake Assay: This functional assay measures the inhibition of serotonin uptake into cells expressing the SERT.

Diagram 1: CNS Target Screening Workflow

Caption: Iterative cycle of SAR studies and lead optimization.

Synthesis of Analogs

The synthesis of analogs of this compound can be achieved through various synthetic routes. A common method involves the reductive amination of 2-methylcyclopentanone. [4]This allows for the facile introduction of diverse substituents on the amine nitrogen, enabling a thorough investigation of the SAR.

Pharmacokinetic Profiling

A critical aspect of drug development is understanding the pharmacokinetic profile of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME). [5][6][7]Early assessment of these properties is crucial for selecting candidates with a higher probability of clinical success.

Key Pharmacokinetic Parameters to Evaluate:

-

Solubility: Affects absorption.

-

Permeability: The ability to cross biological membranes.

-

Metabolic Stability: Resistance to degradation by liver enzymes.

-

Plasma Protein Binding: Influences the free concentration of the drug.

Conclusion

While this compound is a relatively uncharacterized molecule, its structural relationship to known bioactive compounds, particularly those targeting the CNS, suggests a high potential for therapeutic relevance. This technical guide provides a scientifically rigorous and experimentally detailed framework for the systematic investigation of its biological activities. By following the proposed workflows for in vitro and in vivo validation, researchers can efficiently assess its potential as a novel therapeutic agent. The subsequent exploration of its structure-activity relationship and pharmacokinetic properties will be crucial steps in translating initial findings into a viable drug discovery program.

References

-

Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]

-

Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Scite.ai. [Link]

-

CNS Pharmacology Models. Medicilon. [Link]

-

SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. TW. [Link]

-

In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. PubMed. [Link]

-

Pharmacokinetics and its role in small molecule drug discovery research. PubMed. [Link]

-

Evaluation of Enzyme Inhibitors in Drug Discovery. [Link]

-

In Vivo Neuroscience Models. Selvita. [Link]

-

Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate. [Link]

-

High-precision binding assay procedure of tachykinin receptor NK-1 for highly potent Substance P analogs. Kyushu University. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

-

Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

- Screening the activity of drugs for central nervous system (CNS).

-

Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. Semantic Scholar. [Link]

-

Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. NCBI. [Link]

-

SERT Transporter Assay. BioIVT. [Link]

-

How do you determine whether a small molecule is a substrate or an inhibitor of an enzyme? ResearchGate. [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]

-

Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. PubMed. [Link]

-

Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. PubMed Central. [Link]

-

RECEPTOR INTERNALIZATION ASSAYS. Innoprot. [Link]

-

Conformationally restricted homotryptamines. Part 7: 3-cis-(3-aminocyclopentyl)indoles as potent selective serotonin reuptake inhibitors. PubMed. [Link]

-

Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. [Link]

-

Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences. [Link]

-

Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists. PubMed Central. [Link]

-

Studies on neurokinin antagonists. 4. Synthesis and structure-activity relationships of novel dipeptide substance P antagonists: N2-[(4R)-4-hydroxy-1-[(1-methyl-1H-indol-3-yl)carbonyl]-L-prolyl]-N- methyl-N-(phenylmethyl)-3-(2-naphthyl)-L - PubMed. [Link]

-

Cyclopentane-based human NK1 antagonists. Part 1: discovery and initial SAR. Semantic Scholar. [Link]

-

Structure–Activity Relationships for Development of Neurokinin-3 Receptor Antagonists. [Link]

-

Selective serotonin reuptake inhibitor. Wikipedia. [Link]

-

Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Cyclopentylamine. PubChem. [Link]

Sources

- 1. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. benchchem.com [benchchem.com]

- 5. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]

- 6. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

An In-Depth Technical Guide on the Crystal Structure of 2-Methylcyclopentan-1-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-methylcyclopentan-1-amine are a class of chiral molecules with significant potential in medicinal chemistry and materials science. Their stereochemistry plays a pivotal role in their biological activity and material properties. Understanding the precise three-dimensional arrangement of atoms within their crystal lattice is paramount for rational drug design, polymorphism screening, and the development of novel materials. This technical guide provides a comprehensive overview of the methodologies and considerations for determining and analyzing the crystal structure of this compound derivatives. While a publicly available crystal structure for the parent compound is not currently available, this guide will delve into the synthesis of its stereoisomers, the principles of single-crystal X-ray diffraction, and the interpretation of crystallographic data, using related structures as illustrative examples. The causality behind experimental choices and the importance of structural data in predicting physicochemical properties and biological interactions will be emphasized throughout.

Introduction: The Significance of Stereoisomerism and Crystal Structure

The this compound scaffold possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These enantiomeric and diastereomeric pairs can exhibit vastly different pharmacological and toxicological profiles.[1][2] The specific arrangement of the methyl and amine groups on the cyclopentane ring dictates how the molecule interacts with chiral biological targets such as enzymes and receptors. Therefore, the unambiguous determination of the absolute configuration of each stereoisomer is a critical step in the development of any therapeutic agent based on this scaffold.

Single-crystal X-ray diffraction remains the gold standard for determining the absolute configuration and detailed three-dimensional structure of a molecule.[3] The resulting crystal structure provides a wealth of information, including bond lengths, bond angles, torsion angles, and intermolecular interactions within the crystal lattice. This data is invaluable for:

-

Confirming Stereochemistry: Unequivocally establishing the cis or trans relationship between the substituents and the absolute configuration (R/S) at each chiral center.

-

Conformational Analysis: Understanding the preferred conformation of the cyclopentane ring (envelope or twist) and the orientation of the substituents.[4]

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective analogs.

-

Polymorphism and Salt Screening: Identifying and characterizing different crystalline forms of a drug substance, which can impact its solubility, stability, and bioavailability.

-

Computational Modeling: Providing an experimental basis for validating and refining computational models used in drug design and discovery.

Synthesis and Stereoselective Separation of this compound Derivatives

The synthesis of this compound derivatives typically begins with the corresponding ketone, 2-methylcyclopentanone. A common and effective method for introducing the amine functionality is through reductive amination.

General Synthetic Approach: Reductive Amination

Reductive amination involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of the parent this compound, ammonia can be used as the amine source. The choice of reducing agent is crucial for achieving high yields and minimizing side reactions. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).

The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced to the final amine. The stereochemical outcome of the reaction is influenced by the steric hindrance of the ketone and the reaction conditions. The reduction of 2-methylcyclopentanone typically yields a mixture of cis and trans diastereomers, which must then be separated.

Diastereomer Separation and Chiral Resolution

The separation of the cis and trans diastereomers can often be achieved using standard chromatographic techniques such as column chromatography or by fractional crystallization of their salts.

Once the diastereomers are separated, the resolution of the enantiomers of each diastereomer is necessary to obtain stereochemically pure compounds. This can be accomplished through several methods:

-

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers.

-

Diastereomeric Salt Formation: Reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the separated salt with a base.

The success of these separation techniques is critical for obtaining the single stereoisomers required for crystallographic studies and biological evaluation.

The Core of the Matter: Crystal Structure Determination

The determination of the crystal structure of a this compound derivative is a multi-step process that requires careful execution and interpretation.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. The goal is to grow a well-ordered, single crystal of sufficient size (typically 0.1-0.5 mm in each dimension) for X-ray diffraction analysis. Several crystallization techniques can be employed:

-

Slow Evaporation: A solution of the purified compound is allowed to evaporate slowly, gradually increasing the concentration until crystals form.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a reservoir of a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent or solvent system is critical and often requires extensive screening. For amine compounds, it is common to crystallize them as their hydrochloride or other salts, as these often exhibit better crystallinity than the free base.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A monochromatic beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete set of diffraction data from all possible orientations.

The fundamental principle behind this technique is Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between the crystal lattice planes.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This process involves several computational steps:

-

Unit Cell Determination: The dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice, are determined from the positions of the diffraction spots.

-

Space Group Determination: The symmetry of the crystal lattice is determined, which dictates the arrangement of molecules within the unit cell.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as the Patterson method or direct methods.

-

Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.

The final refined structure provides a detailed picture of the molecule's conformation and its interactions with neighboring molecules in the crystal.

Structural Features of this compound Derivatives: A Hypothetical Analysis

In the absence of a publicly available crystal structure for this compound, we can infer potential structural features based on the known conformations of cyclopentane and the influence of the substituents.

The cyclopentane ring is not planar and typically adopts one of two puckered conformations to relieve torsional strain: the envelope or the twist conformation.[4] The energy difference between these conformations is small, and the preferred conformation in the solid state will be influenced by the steric and electronic effects of the substituents and the intermolecular interactions in the crystal lattice.

For a trans-2-methylcyclopentan-1-amine derivative, the methyl and amine groups will be on opposite sides of the ring. In the most stable conformation, it is likely that both bulky substituents will occupy pseudo-equatorial positions to minimize steric interactions.

For a cis-2-methylcyclopentan-1-amine derivative, the methyl and amine groups are on the same side of the ring. This will likely lead to a conformation that balances the steric repulsion between these two groups.

The crystal packing will be dominated by hydrogen bonding interactions involving the amine group. In the case of a hydrochloride salt, the ammonium group will act as a hydrogen bond donor, and the chloride ion will act as a hydrogen bond acceptor, leading to the formation of a robust hydrogen-bonding network that stabilizes the crystal lattice.

The Impact of Crystal Structure on Pharmaceutical Development

The detailed structural information obtained from X-ray crystallography is of immense value in the drug development process.

-

Pharmacophore Modeling: The precise conformation of the molecule in its crystalline state can provide insights into its bioactive conformation when bound to a biological target. This information is crucial for developing pharmacophore models and for virtual screening of compound libraries.

-

Understanding Drug-Receptor Interactions: By comparing the crystal structure of a series of analogs with their biological activities, researchers can develop a deeper understanding of the key intermolecular interactions responsible for binding affinity and selectivity.

-

Intellectual Property: A well-characterized crystal structure of a novel compound is a valuable piece of intellectual property that can be protected by patents.

Experimental Protocols

Protocol for the Synthesis of a this compound Derivative (Illustrative Example)

This protocol describes a general procedure for the synthesis of a derivative, for example, by N-alkylation of the parent amine.

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add a base, such as triethylamine (1.2 eq), to the solution.

-

Add the desired alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Single Crystal Growth

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

-

Filter the solution through a syringe filter to remove any dust particles.

-

Transfer the filtered solution to a small, clean vial.

-

Place the vial in a larger, sealed container containing a small amount of an anti-solvent (a solvent in which the compound is poorly soluble).

-

Allow the anti-solvent to slowly diffuse into the vial over several days to weeks at a constant temperature.

-

Monitor the vial for the formation of single crystals.

Data Presentation

Quantitative data from a crystal structure determination is typically presented in a standardized format.

Table 1: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Chemical Formula | C₇H₁₅N·HCl |

| Formula Weight | 149.66 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.543(2) |

| b (Å) | 8.987(3) |

| c (Å) | 14.123(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 830.1(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.196 |

| Absorption Coeff. (mm⁻¹) | 0.35 |

| F(000) | 328 |

| R-factor (%) | 4.5 |

| Goodness-of-fit | 1.05 |

Visualization of Key Workflows

Diagram 1: General Workflow for Crystal Structure Determination

Caption: A logical workflow for the determination of a crystal structure.

Diagram 2: Relationship between Stereochemistry and Biological Activity

Caption: The influence of stereochemistry on biological interactions.

Conclusion

The determination of the crystal structure of this compound derivatives is a crucial undertaking for any research program focused on these promising molecules. While a solved structure for the parent compound remains elusive in the public domain, the methodologies for its determination are well-established. This guide has provided a comprehensive framework for the synthesis, crystallization, and structural analysis of this class of compounds. The insights gained from a high-resolution crystal structure are indispensable for advancing our understanding of their structure-activity relationships and for the rational design of new therapeutic agents and functional materials. It is our hope that this guide will serve as a valuable resource for researchers in this exciting field and encourage the pursuit of crystallographic studies on these important chiral building blocks.

References

-

PubChem. (1S,2R)-2-Methylcyclopentan-1-amine. National Center for Biotechnology Information. [Link]

-

PubChem. (1S,2S)-2-methylcyclopentan-1-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Methylcyclopentylamine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-1-methylcyclopentan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. trans-2-Methyl-cyclopentylamine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Methoxycyclopentan-1-amine. National Center for Biotechnology Information. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Search Structures. [Link]

-

Flack, H. D. (2003). Chiral and achiral crystal structures. Helvetica chimica acta, 86(4), 905-921. [Link]

-

MDPI. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. [Link]

-

ResearchGate. Examples of bioactive molecules and natural products containing aminocyclopentane skeletons. [Link]

-

Smith, R. L. (2001). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 3(2), 70. [Link]

-

LibreTexts. 4.4: Conformations of Cycloalkanes. [Link]

-

Varghese, J., & Kuttan, R. (2016). The importance of stereochemistry in drug action. Journal of clinical pharmacy and therapeutics, 41(4), 345-348. [Link]

-

ResearchGate. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. [Link]

-

arXiv. Structural chirality and related properties in the periodic inorganic solids: Review and perspectives. [Link]

-

PubChem. Cyclopentylamine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Methylcyclopentanone. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-Methylcyclopentanone | C6H10O | CID 14265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rac-(1R,2R)-2-methylcyclopentan-1-amine | C6H13N | CID 11815294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chirality in the Solid State: Chiral Crystal Structures in Chiral and Achiral Space Groups - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (1R,2S)-2-Methylcyclopentan-1-amine: A Technical Guide for Drug Discovery and Development

Abstract

(1R,2S)-2-Methylcyclopentan-1-amine is a valuable chiral building block in medicinal chemistry, offering a constrained scaffold that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its stereochemically defined structure, featuring a cis relationship between the amine and methyl groups, necessitates precise control during synthesis. This in-depth technical guide provides a comprehensive overview of robust methodologies for the enantioselective synthesis of this key intermediate. We will explore two primary strategies: asymmetric reductive amination of 2-methylcyclopentanone and the resolution of racemic cis-2-methylcyclopentan-1-amine. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and field-proven insights to enable successful and efficient synthesis.

Introduction: The Significance of the Chiral Cyclopentylamine Scaffold

Chiral amines are integral components of a vast array of pharmaceuticals and bioactive molecules.[1] The cyclopentyl moiety, in particular, serves as a bioisostere for aromatic rings, often enhancing metabolic stability and solubility while maintaining or improving target engagement. The specific stereoisomer, (1R,2S)-2-Methylcyclopentan-1-amine, presents a unique three-dimensional arrangement of substituents that can be pivotal for molecular recognition by biological targets. Consequently, access to enantiomerically pure forms of this compound is critical for the development of novel therapeutics.[2] This guide will focus on practical and scalable approaches to achieve high enantiopurity.

Strategic Approaches to Enantioselective Synthesis

The synthesis of (1R,2S)-2-Methylcyclopentan-1-amine can be broadly categorized into two main strategies:

-

Asymmetric Synthesis: The direct creation of the desired enantiomer from a prochiral precursor. This is often the more elegant and atom-economical approach.

-

Resolution: The separation of a racemic mixture of the target compound or a key intermediate. This classical method remains a reliable and widely used strategy.

This guide will detail a viable pathway for each of these strategies.

Strategy 1: Asymmetric Reductive Amination of 2-Methylcyclopentanone

Asymmetric reductive amination is a powerful and direct method for the synthesis of chiral amines from ketones.[1][] The process typically involves the condensation of the ketone with an amine source to form an imine or enamine intermediate, which is then hydrogenated in the presence of a chiral catalyst.[4][5]

Mechanistic Rationale

The key to enantioselectivity lies in the hydrogenation step. A chiral transition metal complex, often based on iridium or rhodium with a chiral phosphine ligand, coordinates to the C=N double bond of the imine intermediate. The chiral ligand creates a sterically and electronically differentiated environment, forcing the delivery of hydrogen to one face of the imine, thus leading to the preferential formation of one enantiomer of the amine.

Caption: Workflow for Asymmetric Reductive Amination.

Experimental Protocol: A Representative Procedure

This protocol is based on established procedures for the asymmetric hydrogenation of cyclic imines.

Step 1: Imine Formation

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-methylcyclopentanone (1.0 eq.), benzylamine (1.1 eq.), and toluene (0.5 M).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and monitor the removal of water.

-

Once the reaction is complete (as determined by TLC or GC-MS), cool the mixture and remove the solvent under reduced pressure to yield the crude N-benzyl-2-methylcyclopentan-1-imine. This intermediate is often used directly in the next step.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, charge a pressure reactor with the chiral catalyst precursor (e.g., [Ir(COD)Cl]₂) and a suitable chiral phosphine ligand (e.g., a derivative of BINAP or a Josiphos-type ligand) in a degassed solvent such as methanol or dichloromethane.

-

Stir the mixture to allow for catalyst formation.

-

Add the crude imine from Step 1.

-

Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar).

-

Stir the reaction at a controlled temperature (e.g., 40 °C) for 12-24 hours.

-

After the reaction is complete, carefully vent the reactor and concentrate the mixture.

-

If a benzyl protecting group was used, it can be removed by catalytic hydrogenation using Pd/C to yield the final product.

-

Purify the product by column chromatography or distillation.

Expected Outcomes and Data

The efficiency of asymmetric reductive amination is highly dependent on the choice of catalyst, ligand, and reaction conditions.

| Parameter | Expected Range |

| Yield | 70-95% |

| Enantiomeric Excess (ee) | 85-99% |

| Diastereomeric Ratio (dr) | >95:5 (cis:trans) |

Note: The cis diastereomer is generally favored in the hydrogenation of cyclic enamines derived from 2-substituted cycloalkanones.

Strategy 2: Resolution of Racemic cis-2-Methylcyclopentan-1-amine

Resolution is a robust and often scalable method for obtaining enantiomerically pure compounds.[6] This strategy involves the synthesis of a racemic mixture of the cis-amine, followed by separation of the enantiomers using a chiral resolving agent.

Mechanistic Rationale

The principle of resolution relies on the formation of diastereomers, which have different physical properties (e.g., solubility) and can therefore be separated.[6] A racemic amine mixture is reacted with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. Due to differences in their crystal lattice energies, one diastereomeric salt will often be less soluble and will preferentially crystallize from the solution.

Caption: Workflow for the Resolution of a Racemic Amine.

Experimental Protocol: A Representative Procedure

Step 1: Synthesis of Racemic cis-2-Methylcyclopentan-1-amine

-

In a suitable reactor, dissolve 2-methylcyclopentanone (1.0 eq.) in methanol.

-

Add ammonium acetate or a similar ammonia source.

-

Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in portions at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction carefully with acid and then basify to pH > 12 with NaOH.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer, filter, and concentrate to obtain the crude racemic amine. The cis isomer is often the major product in this type of reduction. Further purification by distillation may be necessary.

Step 2: Diastereomeric Salt Formation and Resolution

-

Dissolve the racemic cis-2-methylcyclopentan-1-amine (1.0 eq.) in a suitable solvent, such as ethanol or isopropanol.

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid) in the same solvent, heating gently if necessary.

-

Slowly add the acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature and then to 0-4 °C to induce crystallization.

-

Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. This is your first crop of diastereomerically enriched salt.

-

The enantiomeric purity of the amine can be checked by liberating a small sample of the salt with base and analyzing by chiral HPLC or GC.

-

The salt can be recrystallized from the same or a different solvent system to improve diastereomeric purity.

Step 3: Liberation of the Free Amine

-

Suspend the diastereomerically pure salt in water.

-

Add a strong base (e.g., 2M NaOH) until the pH is > 12.

-

Extract the liberated free amine with an organic solvent.

-

Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the enantiomerically pure (1R,2S)-2-Methylcyclopentan-1-amine.

Expected Outcomes and Data

The success of a resolution is dependent on the choice of resolving agent and solvent system.

| Parameter | Expected Outcome |

| Yield (per enantiomer) | Theoretically max. 50% (can be improved with racemization and recycling of the unwanted enantiomer) |

| Enantiomeric Excess (ee) | >99% after one or two recrystallizations |

Conclusion